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Introduction
Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are extensively

used as potent drug delivery vehicles due to their biocompatibility, biodegradability, and ability

to encapsulate both hydrophilic and hydrophobic therapeutic agents.[1][2][3] 1,2-dilauroyl-sn-

glycero-3-phosphocholine (12:0 EPC or DLPC) is a saturated phospholipid containing two 12-

carbon lauric acid chains.[4][5] The chloride salt form, 1,2-dilauroyl-sn-glycero-3-

ethylphosphocholine (chloride salt), is a cationic lipid, which imparts a positive surface charge

to the resulting liposomes.[5] This positive charge can enhance the interaction of liposomes

with negatively charged cell membranes, making them promising candidates for gene delivery

and other targeted therapies.

This document provides a detailed protocol for the preparation of 12:0 EPC chloride
liposomes using the well-established thin-film hydration followed by extrusion method.[6][7][8]

This technique is favored for its simplicity and its ability to produce unilamellar vesicles with a

controlled and homogenous size distribution.[6][9]

Experimental Protocol
This protocol details the thin-film hydration and extrusion method for preparing unilamellar 12:0
EPC chloride liposomes, often incorporating cholesterol to enhance membrane stability.
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Materials and Equipment
Lipids:

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt) (12:0 EPC chloride)

Cholesterol (Chol)

Solvents and Buffers:

Chloroform or a 2:1 (v/v) mixture of chloroform and methanol

Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, 10 mM Tris-HCl pH 7.4)

Nitrogen gas

Equipment:

Round-bottom flask

Rotary evaporator

Water bath

Vacuum pump

Liposome extruder with temperature control (e.g., Avanti Mini-Extruder)

Polycarbonate membranes (100 nm pore size)

Gas-tight syringes

Vortex mixer

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis

Zeta potential analyzer

Step-by-Step Methodology
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1. Lipid Preparation and Film Formation:

Lipid Dissolution: In a clean round-bottom flask, dissolve the 12:0 EPC chloride and

cholesterol in chloroform or a chloroform:methanol mixture. A common molar ratio is 7:3

(12:0 EPC chloride:Cholesterol). The typical lipid concentration in the organic solvent is

between 10-20 mg/mL.[7]

Solvent Evaporation: Attach the flask to a rotary evaporator. The water bath temperature

should be set to ensure efficient solvent removal without degrading the lipids (e.g., 30-40°C).

Film Formation: Reduce the pressure and rotate the flask to evaporate the organic solvent.

This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

Drying: To remove any residual organic solvent, place the flask under a high vacuum for at

least 2 hours, or preferably overnight.[3]

2. Hydration of the Lipid Film:

Pre-heating the Buffer: Warm the desired hydration buffer to a temperature above the phase

transition temperature (Tm) of the lipids. The Tm of 12:0 EPC (DLPC) is approximately -2°C,

so hydration can be effectively performed at room temperature.[10]

Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry

lipid film. The volume of the buffer will determine the final lipid concentration of the liposome

suspension (typically 1-50 mM).

Vesicle Formation: Agitate the flask to hydrate the lipid film. This can be done by gentle

hand-swirling or vortexing. This process causes the lipid film to peel off the flask wall and

self-assemble into multilamellar vesicles (MLVs). This step should be continued for 30-60

minutes.

3. Liposome Extrusion (Sizing):

Extruder Assembly: Assemble the liposome extruder according to the manufacturer's

instructions, fitted with a 100 nm polycarbonate membrane.
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Temperature Control: Maintain the extruder at a temperature above the Tm of the lipids. For

12:0 EPC chloride, room temperature is sufficient.

Extrusion Process: Draw the MLV suspension into a gas-tight syringe and place it in the

extruder. Force the suspension through the polycarbonate membrane by applying pressure

to the syringe plunger. Collect the extruded liposome suspension in a clean vial.

Homogenization: For a uniform size distribution, pass the liposome suspension through the

membrane 11 to 21 times.[11] The resulting suspension will contain large unilamellar

vesicles (LUVs) with a diameter close to the pore size of the membrane.

Characterization
The prepared liposomes should be characterized to determine their key physicochemical

properties.

Size and Polydispersity Index (PDI): The mean hydrodynamic diameter and PDI of the

liposomes should be measured using Dynamic Light Scattering (DLS). A PDI value of 0.3 or

below is generally considered indicative of a homogenous liposome population.[9]

Zeta Potential: The surface charge of the liposomes is determined by measuring the zeta

potential. Given that 12:0 EPC chloride is a cationic lipid, the expected zeta potential will be

positive. A zeta potential with a magnitude of ±30 mV or greater suggests good colloidal

stability.[12]

Data Presentation
The following table summarizes the key parameters for the preparation of 12:0 EPC chloride
liposomes and the expected characteristics of the final product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b11927669?utm_src=pdf-body
https://www.mdpi.com/1999-4923/14/9/1798
https://pmc.ncbi.nlm.nih.gov/articles/PMC6027495/
https://www.benchchem.com/product/b11927669?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11964238/
https://www.benchchem.com/product/b11927669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value/Range Reference/Note

Lipid Composition

Primary Lipid

1,2-dilauroyl-sn-glycero-3-

ethylphosphocholine (chloride

salt)

Cationic Lipid

Co-lipid Cholesterol For membrane stability

Molar Ratio (Lipid:Chol) 7:3 to 1:1
Common ratios for stable

liposomes

Preparation Parameters

Initial Lipid Concentration
10-20 mg/mL (in organic

solvent)
[7]

Final Lipid Concentration 1-50 mM (in aqueous buffer)

Hydration Buffer
PBS (pH 7.4) or 10 mM Tris-

HCl (pH 7.4)
Physiologically relevant buffers

Hydration Temperature Room Temperature (~25°C)
Above the Tm of 12:0 EPC

(-2°C)[10]

Extrusion Parameters

Membrane Pore Size 100 nm To produce LUVs

Number of Passes 11-21
For a homogenous size

distribution[11]

Extrusion Temperature Room Temperature (~25°C) Above the Tm of 12:0 EPC

Expected Characteristics

Mean Diameter (Z-average) 110 - 140 nm
Typically slightly larger than

the membrane pore size

Polydispersity Index (PDI) ≤ 0.3
Indicates a monodisperse

population[9]

Zeta Potential Positive (e.g., +20 to +40 mV)
Due to the cationic nature of

12:0 EPC chloride
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Visualized Workflow
The following diagram illustrates the workflow for the preparation of 12:0 EPC chloride
liposomes.

Step 1: Lipid Film Formation Step 2: Hydration Step 3: Extrusion (Sizing)

Dissolve 12:0 EPC Chloride
and Cholesterol in Chloroform

Evaporate Solvent
(Rotary Evaporator) Dry Film under Vacuum Add Aqueous Buffer

(e.g., PBS)
Agitate to Form

Multilamellar Vesicles (MLVs)
Pass MLV Suspension

through 100 nm Membrane
Repeat Extrusion

(11-21 passes)
Homogenous Unilamellar

Liposomes (LUVs)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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